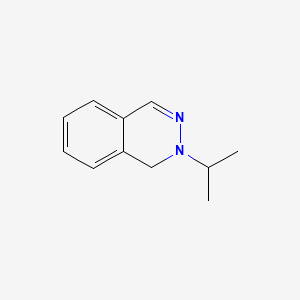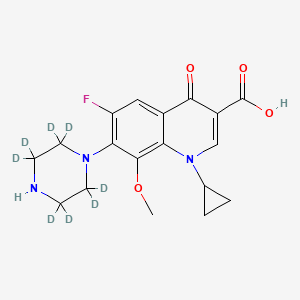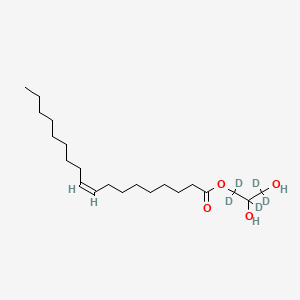
rac 1-Oleoyl Glycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Oleoyl Glycerol-d5: is a fatty acid ester, specifically a monoacylglycerol, where the glycerol backbone is isotopically labeled with deuterium atoms. This compound is often used in research settings due to its unique properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : rac 1-Oleoyl Glycerol-d5 can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The isotopic labeling with deuterium is achieved by using deuterated glycerol in the reaction .
Industrial Production Methods: : In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: : rac 1-Oleoyl Glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
rac 1-Oleoyl Glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity.
Biology: Employed in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of emulsifiers and stabilizers in food and cosmetic products
Wirkmechanismus
The mechanism of action of rac 1-Oleoyl Glycerol-d5 involves its interaction with lipid metabolic pathways. It acts as a substrate for lipases, which hydrolyze the ester bond to release free fatty acids and glycerol. This process is crucial in the regulation of lipid homeostasis and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oleoyl-rac-glycerol: Similar structure but without deuterium labeling.
1-Stearoyl-rac-glycerol: Contains a stearic acid moiety instead of oleic acid.
1-Linoleoyl-rac-glycerol: Contains a linoleic acid moiety.
Uniqueness: : rac 1-Oleoyl Glycerol-d5 is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and mass spectrometry analysis. This labeling allows for precise tracking of metabolic pathways and interactions within biological systems .
Eigenschaften
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-FNKKQMTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858249 |
Source


|
| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565183-24-6 |
Source


|
| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

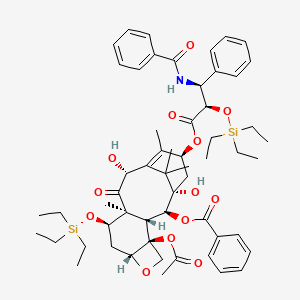
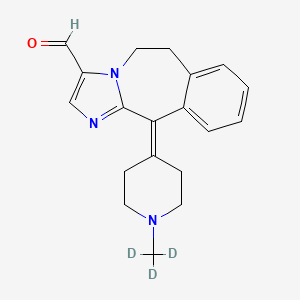
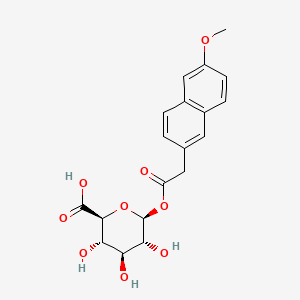
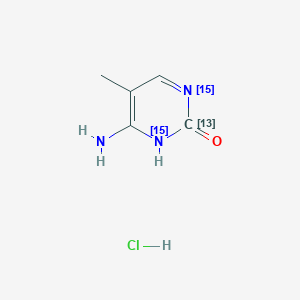


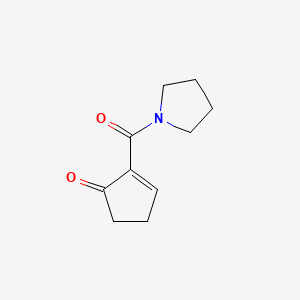
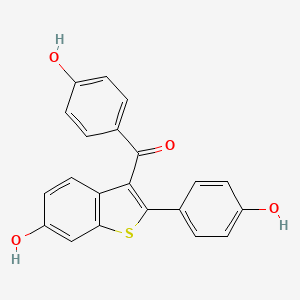

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
